tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with fluorine, hydroxyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate typically involves multiple steps. One common method includes the reaction of 5-fluoro-4-hydroxy-6-methylpyrimidine with tert-butyl chloroformate and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbamate group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride
- Nucleophiles: Sodium methoxide, sodium ethoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbamate group would yield an amine .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- 5-fluoro-4-hydroxy-6-methylpyrimidine
- Methyl carbamate
Uniqueness
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate is unique due to its combination of functional groups and its specific substitution pattern on the pyrimidine ring. This unique structure gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H16FN3O3 |
---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H16FN3O3/c1-6-7(12)8(16)14-9(13-6)15(5)10(17)18-11(2,3)4/h1-5H3,(H,13,14,16) |
InChI Key |
QBRFATKPYPSIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N(C)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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